4-(1H-pyrazol-1-yl)butan-2-amine

Descripción

Significance of Pyrazole (B372694) and Amine Moieties in Advanced Organic Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. hilarispublisher.comnih.gov This structural motif is considered a "privileged scaffold" because its derivatives have shown a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govmdpi.comnih.gov The two nitrogen atoms within the pyrazole ring—one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type)—allow for diverse intermolecular interactions, making it an effective component in the design of drugs that bind to biological targets. mdpi.com Well-known pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant feature a pyrazole core, underscoring its therapeutic importance. nih.gov

Similarly, the amine functional group is of paramount importance in organic synthesis. Amines are derivatives of ammonia (B1221849) and are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents attached to the nitrogen atom. mdpi.com Their basicity and nucleophilicity make them crucial reactants and building blocks for a vast array of more complex molecules. In medicinal chemistry, the amine group is a key feature in many active pharmaceutical ingredients, where it often forms salt derivatives to improve solubility and bioavailability. Furthermore, pyrazole and amine functionalities are frequently combined to create highly effective ligands for coordination chemistry and catalysis. bohrium.comuab.cat These pyrazolyl-amine ligands can coordinate with metal ions to form stable complexes that catalyze a wide variety of chemical transformations, from oxidation reactions to polymerization. mdpi.comrsc.orgresearchgate.net

Structural Context and Nomenclature of 4-(1H-pyrazol-1-yl)butan-2-amine within Pyrazolyl Amines

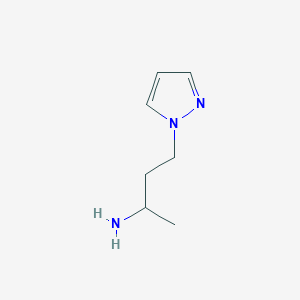

The compound this compound is a distinct molecule within the broader class of pyrazolyl amines. Its structure consists of a four-carbon butane (B89635) chain that serves as a flexible linker between the pyrazole ring and the amine group. The pyrazole ring is attached to the butane chain at the fourth carbon via one of its nitrogen atoms (position N1). The primary amine group (-NH₂) is located at the second carbon of the butane chain.

The IUPAC name, This compound , systematically describes this architecture. "Butan-2-amine" indicates the four-carbon chain with an amine at the second position. bldpharm.com The "4-(1H-pyrazol-1-yl)" prefix specifies that a pyrazole ring is attached to the fourth position of the butane chain, with the connection occurring at the first nitrogen atom of the heterocycle. researchgate.net The presence of the amine group at the second carbon atom makes this molecule chiral, meaning it can exist in two non-superimposable mirror-image forms (enantiomers).

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 97383-20-5 mendelchemicals.com |

| Molecular Formula | C₇H₁₃N₃ mendelchemicals.com |

| Molecular Weight | 139.20 g/mol mendelchemicals.com |

| Structure | A pyrazole ring linked at N1 to a 4-carbon chain, with a primary amine at C2. |

| Chirality | Chiral center at C2 of the butane chain. |

| InChI Key | IWZKYTFDBARHKM-UHFFFAOYSA-N mendelchemicals.com |

Academic Research Trajectories and Potential of this compound

While specific academic literature focusing exclusively on this compound is limited, its structure suggests several clear research trajectories based on extensive studies of related compounds.

A primary area of potential is in asymmetric catalysis . The chiral nature of the molecule, combined with the proven ability of pyrazole and amine groups to act as ligands, makes it an attractive candidate for forming metal complexes that can catalyze stereoselective reactions. uab.cat Research groups have successfully used other pyrazole-based ligands functionalized with amines to create catalysts for important chemical transformations. bohrium.commdpi.com The synthesis of this amine would likely proceed via the reductive amination of its ketone precursor, 4-(1H-pyrazol-1-yl)butan-2-one, a known compound. uni.lusigmaaldrich.com This synthesis could be designed to produce a specific enantiomer, which would be highly valuable for creating enantioselective catalysts.

Another significant research avenue lies in medicinal chemistry . The combination of a pyrazole ring and an amine-containing alkyl chain is a common motif in pharmacologically active compounds. nih.govmdpi.com The pyrazole moiety can engage in hydrogen bonding and other interactions with biological targets like enzymes and receptors, while the flexible butanamine portion allows the molecule to adopt various conformations to fit into binding pockets. Research could explore the synthesis of derivatives of this compound to screen for various biological activities, such as antibacterial, anticancer, or anti-inflammatory effects, building on the established pharmacological profile of the pyrazole scaffold. hilarispublisher.comnih.govacs.org

Finally, the compound serves as a versatile synthetic building block . The primary amine group can be readily modified to introduce other functional groups, leading to the creation of more complex molecules. For example, it could be acylated to form amides or reacted with other electrophiles to build larger molecular frameworks, including novel pyrazolyl-urea derivatives which have shown promise as anticancer agents. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-pyrazol-1-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(8)3-6-10-5-2-4-9-10/h2,4-5,7H,3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZKYTFDBARHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559846 | |

| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97383-20-5 | |

| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Pyrazol 1 Yl Butan 2 Amine and Analogous Pyrazolyl Amine Derivatives

Strategies for Constructing the Pyrazole (B372694) Heterocycle

The formation of the pyrazole ring is a cornerstone of synthesizing a vast array of pyrazole-containing compounds. Several key strategies have been developed, ranging from classical condensation reactions to modern catalytic methods.

Cycloaddition Reactions in Pyrazole Ring Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and versatile method for constructing the pyrazole ring. nih.gov This approach involves the reaction of a 1,3-dipole, such as a nitrilimine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene. nih.govnih.gov

Nitrilimines, often generated in situ from the corresponding hydrazonoyl halides, react with alkynes to yield substituted pyrazoles. nih.gov For instance, the reaction of diphenylnitrilimine with an alkene derivative has been shown to produce a 1,3,5-substituted pyrazole in good yield. nih.gov Similarly, diazo compounds can undergo cycloaddition with alkynes to form pyrazoles. nih.gov The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile.

A notable example involves the 1,3-dipolar cycloaddition of nitrile imines with α-bromocinnamaldehyde, which acts as an alkyne surrogate. This reaction proceeds with high regioselectivity to form 1,3,4,5-tetrasubstituted pyrazoles after the elimination of hydrogen bromide. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylhydrazone | Vinyl derivative | 1,3,5-Substituted pyrazole | 72% | nih.gov |

| Sydnone | Alkyne | 1,3,4,5-Substituted pyrazoles | 84% (combined) | nih.gov |

| Diazo compound | Terminal alkyne | 3,5-Disubstituted pyrazoles | 24-67% | nih.gov |

This table presents a selection of cycloaddition reactions used for pyrazole synthesis, highlighting the diversity of reactants and the efficiency of the methods.

Condensation-Based Approaches to Pyrazoles (e.g., from 1,3-Diketones and Hydrazine (B178648) Derivatives)

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govwikipedia.org This straightforward approach allows for the formation of a wide variety of substituted pyrazoles. mdpi.com The reaction of a β-diketone with hydrazine or a substituted hydrazine leads to the formation of the pyrazole ring through a cyclocondensation-dehydration sequence. nih.govacs.org

For example, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org When unsymmetrical 1,3-diketones are used with substituted hydrazines, the reaction can potentially lead to a mixture of two regioisomeric pyrazoles. nih.govmdpi.com However, the regioselectivity can often be influenced by the reaction conditions and the steric and electronic properties of the substituents on both reactants. mdpi.com

Modern variations of this method include one-pot procedures where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine to form the pyrazole. acs.orgorganic-chemistry.org This approach is highly efficient and tolerates a broad range of functional groups. organic-chemistry.org

Table 2: Condensation of 1,3-Diketones with Hydrazines

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetylacetone | Hydrazine | Not specified | 3,5-Dimethylpyrazole | Not specified | wikipedia.org |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide, acid medium | 1-Aryl-3-aryl-5-trifluoromethylpyrazole | 74-77% | nih.gov |

| Substituted Acetylacetone | Substituted Hydrazine | Ethylene glycol, room temperature | 1,3,5-Substituted pyrazoles | 70-95% | mdpi.com |

This table showcases the versatility of the condensation approach for pyrazole synthesis, including modern one-pot variations.

Transition Metal-Catalyzed Pyrazole Synthesis Methods

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazoles. researchgate.netrsc.org These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions.

One approach involves the use of transition metals to catalyze the condensation reaction between 1,3-diketones and hydrazines. For instance, an iron(III)-based ionic liquid has been utilized as an efficient and reusable homogeneous catalyst for the one-pot synthesis of pyrazoles at room temperature. ias.ac.in Other metals, such as silver and copper, have also been employed to catalyze the synthesis of specific pyrazole derivatives. mdpi.commdpi.com A silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate has been reported to produce 5-aryl-3-trifluoromethyl pyrazoles in moderate to excellent yields. mdpi.commdpi.com

Furthermore, transition metal-catalyzed C-H functionalization of pre-formed pyrazole rings is a significant strategy for creating more complex derivatives, providing an alternative to de novo ring synthesis for accessing functionalized pyrazoles. researchgate.netrsc.org

Table 3: Transition Metal-Catalyzed Pyrazole Synthesis

| Reactants | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diketone + Hydrazine | Fe(III)-based ionic liquid | Substituted pyrazole | up to 90% | ias.ac.in |

| N'-benzylidene tolylsulfonohydrazide + β-ketoester | Silver catalyst | 5-Aryl-3-trifluoromethyl pyrazole | Moderate to excellent | mdpi.commdpi.com |

| Aldehyde hydrazone + Electron-deficient olefin | Iodine (non-metal) | Substituted pyrazole | 35% | mdpi.com |

This table highlights various transition metal-catalyzed and related innovative methods for synthesizing pyrazole derivatives.

Photoredox and Other Innovative Pyrazole Synthetic Routes

Visible-light photoredox catalysis has recently been established as a powerful and green method for organic transformations, including the synthesis of pyrazoles. acs.orgacs.orgnih.gov These reactions proceed under mild conditions, often using a photocatalyst that can be excited by visible light to initiate single-electron transfer processes.

A notable example is a relay visible-light photoredox catalysis strategy that enables a formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.orgacs.orgnih.gov This process involves three consecutive photoredox cycles with a single photocatalyst, leading to the efficient, step-economical synthesis of complex pyrazole scaffolds. acs.orgacs.orgnih.gov This method has been successfully applied to the synthesis of pyrazolo[5,1-a]isoquinoline frameworks. acs.orgacs.org

Other innovative approaches include the use of visible light to promote the reaction of hydrazine with Michael acceptors, using air as the terminal oxidant, which makes the process environmentally benign. researchgate.net

Formation of the Pyrazole-Amine Linkage and the Butane (B89635) Chain Integration

The synthesis of the target molecule, 4-(1H-pyrazol-1-yl)butan-2-amine, requires the formation of a bond between a nitrogen atom of the pyrazole ring and the butane chain, as well as the introduction of the amine functionality.

A plausible synthetic route to this compound involves the reductive amination of the corresponding ketone, 4-(1H-pyrazol-1-yl)butan-2-one. This ketone precursor can be synthesized through various standard methods.

Direct Amination Protocols for N-Substituted Pyrazoles from Primary Amines

Recent advancements have led to the development of direct methods for the preparation of N-substituted pyrazoles starting from primary amines. nih.govresearchgate.netnih.gov These protocols offer a significant advantage as they utilize readily available primary amines as the source of the N-substituent, avoiding the often difficult handling of substituted hydrazines. nih.gov

One such method involves a one-pot, multicomponent reaction of a primary amine, a 1,3-diketone, and an electrophilic amination reagent. nih.govthieme-connect.comthieme-connect.com This approach allows for the synthesis of a wide variety of N-alkyl and N-aryl pyrazoles in a single step under mild conditions. nih.govresearchgate.net The reaction is believed to proceed through the in situ formation of a hydrazine derivative from the primary amine, which then undergoes the classical Knorr condensation with the diketone. nih.govthieme-connect.com The p-nitrobenzoic acid formed from the amination reagent can catalyze the subsequent heterocyclization. thieme-connect.com

This methodology is robust, tolerating a range of functional groups on both the amine and the diketone, including aliphatic alcohols and indole (B1671886) N-H groups. nih.govthieme-connect.com

Table 4: Direct Synthesis of N-Substituted Pyrazoles from Primary Amines

| Primary Amine | 1,3-Diketone | Amination Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aliphatic Amines | Acetylacetone | O-(p-nitrobenzoyl)hydroxylamine | N-Alkyl-3,5-dimethylpyrazoles | Moderate | nih.gov |

| Aromatic Amines | Acetylacetone | O-(p-nitrobenzoyl)hydroxylamine | N-Aryl-3,5-dimethylpyrazoles | 47-70% | nih.gov |

This table summarizes the direct amination protocol for synthesizing N-substituted pyrazoles, providing a versatile route to compounds analogous to this compound.

One-Pot Reductive Amination Sequences for Pyrazolyl Amines

One-pot reductive amination is a highly efficient method for the synthesis of pyrazolyl amines from corresponding carbonyl compounds and amines. wikipedia.orglibretexts.org This approach combines the formation of an imine intermediate and its subsequent reduction in a single reaction vessel, which is advantageous for its operational simplicity and reduced waste generation. wikipedia.orgmasterorganicchemistry.com

A notable example involves the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This compound was prepared in a one-pot, two-step sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. researchgate.net The initial solvent-free condensation reaction forms the N-pyrazolyl imine intermediate, which is then reduced in situ to the desired amine. researchgate.net This method avoids the isolation of the intermediate imine, streamlining the synthetic process. wikipedia.orgresearchgate.net

Various reducing agents can be employed in reductive amination, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. masterorganicchemistry.com The selection of the reducing agent can be critical for the success of the reaction, especially when dealing with sensitive functional groups. For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Recent advancements have also explored the use of catalytic systems for direct reductive amination. For example, half-sandwich Ir(III) complexes have been utilized as catalysts for the Leuckart-Wallach reaction, converting a range of ketones to their corresponding primary amines with moderate to excellent yields. nih.gov

Table 1: Examples of One-Pot Reductive Amination for Pyrazolyl Amine Synthesis

| Starting Pyrazole | Carbonyl Compound | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Not specified in abstract | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good | researchgate.net |

| Various Ketones | Ammonium Salt | Cp*Ir(III) complex | Racemic α-chiral primary amines | 40-95 | nih.gov |

Uncatalyzed Condensation Reactions for N-Pyrazolyl Imines as Intermediates

The formation of N-pyrazolyl imines through uncatalyzed condensation reactions serves as a crucial step in the synthesis of pyrazolyl amines. These imines are valuable intermediates that can be subsequently reduced to the target amines. researchgate.net

The reaction between a 5-aminopyrazole and an aldehyde or ketone, often under mild conditions, leads to the formation of the corresponding N-pyrazolyl imine. A specific example is the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, which was achieved in 81% yield by reacting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084) in methanol (B129727) at ambient temperature. researchgate.net The use of a drying agent like magnesium sulfate (B86663) can facilitate the reaction by removing the water formed during the condensation. researchgate.net

The stability and reactivity of the resulting imine are influenced by the electronic and steric properties of the substituents on both the pyrazole and the carbonyl precursor. These intermediates can often be isolated and characterized before proceeding to the reduction step. researchgate.net

Oxaziridine-Mediated Amination in Pyrazole Synthesis

A powerful method for introducing a nitrogen atom to form a hydrazine precursor, essential for pyrazole synthesis, is through oxaziridine-mediated amination. This electrophilic amination strategy is particularly useful for primary amines. acs.orgorganic-chemistry.orgnih.gov

The use of a diethylketomalonate-derived oxaziridine (B8769555) has been shown to be effective in aminating primary aliphatic and aromatic amines to afford N-Boc protected hydrazines in good to excellent yields. acs.orgacs.org A key advantage of this reagent is that it releases a ketone byproduct (diethyl ketomalonate) rather than an aldehyde, which can otherwise lead to competitive imine formation and lower yields. organic-chemistry.orgacs.org

This methodology has been successfully applied to a one-pot synthesis of 1,3,5-trisubstituted pyrazoles. organic-chemistry.org The in-situ generated hydrazine reacts with a 1,3-diketone to form the pyrazole ring. The process is efficient and allows for the construction of a library of functionalized pyrazoles under metal-free conditions. organic-chemistry.orgresearchgate.net

Table 2: Oxaziridine-Mediated Amination of Primary Amines

| Amine Substrate | Solvent | Yield of N-Boc Hydrazine (%) | Reference |

| 2-Phenylethylamine | Toluene | 85 | acs.org |

| 2-Phenylethylamine | Dichloromethane | 82 | acs.org |

| Aniline | Toluene | 75 | acs.org |

Multi-Component Reactions and Convergent Synthesis of Pyrazolyl Amines

Multi-component reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules like pyrazolyl amines from simple starting materials in a single step. thieme-connect.dersc.org These reactions are particularly valuable for generating molecular diversity.

Several MCRs have been developed for the synthesis of pyrazole derivatives. For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water has been used to produce 1-H-pyrazole derivatives. longdom.org This reaction can be extended to a four-component system by including ethyl cyanoacetate (B8463686) to yield pyrazolo[3,4-b]pyridine derivatives. longdom.org

Another example is the three-component synthesis of 5-aminopyrazoles from the reaction of phenyl hydrazines, aldehydes, and malononitrile (B47326) in an aqueous medium using a recyclable catalyst. rsc.org Four-component reactions involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) have also been reported for the synthesis of dihydropyrano[2,3-c]pyrazoles. rsc.org These MCRs often proceed with high efficiency and under environmentally friendly conditions. longdom.orgacs.org

Stereoselective Synthesis of Chiral Pyrazolyl Amine Scaffolds

The development of stereoselective methods for the synthesis of chiral pyrazolyl amines is of great interest due to the importance of enantiomerically pure compounds in pharmacology. acs.org

One notable approach utilizes a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to direct the stereochemical outcome of the reaction. nih.gov The synthesis begins with the condensation of the chiral sulfinamide with an aldehyde to form a chiral toluenesulfinyl imine. A stereoselective addition of a nucleophile, such as 4-picolyl lithium, to this imine, followed by desulfination, yields a chiral amine. nih.gov This amine can then be further elaborated to the desired pyrazole derivative. For example, a cis-type enaminone can be prepared and subsequently transformed into a pyrazole through amination and dehydro-cyclization, resulting in a product with high enantiomeric excess. nih.gov

Transition metal-catalyzed asymmetric hydrogenation of imines and enamines is another powerful strategy for accessing chiral amines. acs.org While direct application to this compound is not explicitly detailed in the provided context, the principles are broadly applicable to the synthesis of chiral amines with a stereocenter adjacent to the nitrogen atom. acs.org The use of chiral ligands in conjunction with metal catalysts like iridium or rhodium can facilitate highly enantioselective reductions. acs.org

Chemical Reactivity and Derivatization Studies of 4 1h Pyrazol 1 Yl Butan 2 Amine

Transformations Involving the Pyrazole (B372694) Ring System

The pyrazole ring in 4-(1H-pyrazol-1-yl)butan-2-amine is an aromatic heterocycle, which dictates its characteristic reactivity. globalresearchonline.net Its chemistry is primarily characterized by electrophilic substitution and, under certain conditions, ring-opening or rearrangement reactions.

Functionalization of the Pyrazole Nucleus

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution. Due to the directing effects of the two nitrogen atoms, substitution typically occurs at the C4 position, which is the most electron-rich carbon atom. globalresearchonline.net The N1 position is already substituted by the butan-2-amine chain, precluding further N-alkylation or N-acylation at that site.

Common functionalization reactions applicable to the pyrazole ring include:

Halogenation: The C4 position can be readily halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms.

Nitration: Nitration at the C4 position can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid.

Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) at the C4 position, providing a useful handle for further synthetic transformations. nih.gov

These reactions allow for the introduction of various substituents onto the pyrazole core, enabling the synthesis of a wide array of derivatives with potentially altered chemical and biological properties.

| Reaction Type | Reagent(s) | Expected Product Moiety |

| Bromination | N-Bromosuccinimide (NBS) | 4-bromo-1-(4-aminobutan-2-yl)-1H-pyrazole |

| Nitration | HNO₃ / H₂SO₄ | 4-nitro-1-(4-aminobutan-2-yl)-1H-pyrazole |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | 1-(4-aminobutan-2-yl)-1H-pyrazole-4-carbaldehyde |

Ring-Opening or Rearrangement Reactions of the Pyrazole Moiety

While the pyrazole ring is aromatic and generally stable, it can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions. Such transformations are less common than nucleus functionalization but represent important reactivity pathways. For instance, studies on other pyrazole derivatives have shown that oxidative conditions can lead to ring cleavage. researchgate.net The reaction of certain pyrazolines with activated alkynes can also result in an unexpected ring-opening with the elimination of a side group. rsc.orgresearchgate.net

Furthermore, rearrangement of the pyrazole core into other heterocyclic systems, such as the transformation of a pyrazolyl-substituted amidrazone into a 1,2,4-triazole, has been reported in the literature, although this typically requires specific functionalities adjacent to the ring that are not present in this compound. researchgate.net These transformations highlight the latent reactivity of the pyrazole system beyond simple substitution.

Reactions of the Butan-2-amine Side Chain

The butan-2-amine side chain offers a primary amine group, a key site for a multitude of chemical modifications. This functionality provides a nucleophilic center that is central to many derivatization strategies.

Amine Group Derivatization (e.g., acylation, alkylation, imine formation)

The primary amine of this compound is readily derivatized through several classical reactions, allowing for the introduction of a wide variety of functional groups. nih.gov

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. This is a common method to attach different carbonyl-containing moieties. N-Acyl pyrazoles can also be prepared via oxidative amidation of aldehydes with pyrazole. mdpi.com

Alkylation: The amine can be alkylated using alkyl halides to form secondary and tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another efficient method for controlled alkylation.

Imine Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). This reaction is typically reversible and can be used for dynamic covalent chemistry or as an intermediate step for other transformations.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are often highly crystalline and stable derivatives.

A variety of derivatizing reagents are used for these transformations, including Dansyl-Cl, Fmoc-Cl, and o-phthalaldehyde (OPA), which are often employed to introduce fluorescent or UV-active tags for analytical purposes. nih.govthermofisher.com

| Derivative Type | Reagent Class | General Product Structure | Reaction Name |

| Amide | Acyl chloride (R-COCl) | R-CO-NH- | Acylation |

| Secondary Amine | Alkyl halide (R'-X) | R'-NH- | Alkylation |

| Imine (Schiff Base) | Aldehyde (R''-CHO) | R''-CH=N- | Condensation |

| Sulfonamide | Sulfonyl chloride (R'''-SO₂Cl) | R'''-SO₂-NH- | Sulfonylation |

Modification of the Carbon Chain (e.g., oxidation, reduction, halogenation)

Modification of the saturated carbon chain of the butan-2-amine moiety is generally more challenging than derivatizing the amine group or the pyrazole ring and often requires harsher reaction conditions. Direct, selective functionalization of the C-H bonds on the butyl chain is difficult. However, hypothetical modifications could be envisioned based on general organic principles. For instance, if the amine were converted to a different functional group, such as a hydroxyl group, subsequent oxidation could yield a ketone. The synthesis of related γ-amino alcohols has been achieved through methods like the hydroamination of allyl alcohols, demonstrating pathways to similar structural motifs. acs.org

Formation of Complex Pyrazole-Containing Heterocycles from this compound

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. The primary amine can act as a nucleophile in cyclization reactions, leading to the formation of new rings appended to the existing pyrazole structure.

For example, the amine group can react with bifunctional electrophiles to construct new heterocyclic rings. Reaction with a 1,3-dicarbonyl compound could, through condensation and subsequent cyclization, lead to the formation of a seven-membered diazepine ring. Similarly, reaction with α,β-unsaturated carbonyl compounds can lead to Michael addition followed by intramolecular cyclization to form piperidone derivatives. The use of aminopyrazoles as precursors for annulated heterocycles is a known strategy in heterocyclic synthesis. mdpi.comresearchgate.net These approaches allow for the creation of novel, complex scaffolds where the pyrazole is integrated into a larger, polycyclic system, which is a common strategy in the development of new chemical entities. nih.gov

Computational and Theoretical Investigations of 4 1h Pyrazol 1 Yl Butan 2 Amine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental in elucidating the molecular structure and electronic properties of a compound. These theoretical calculations provide insights into the molecule's reactivity, stability, and potential interactions with other molecules. For a compound like 4-(1H-pyrazol-1-yl)butan-2-amine, with its combination of a heterocyclic aromatic ring and a flexible amine-containing side chain, these studies are particularly valuable.

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule. It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting how a molecule will interact with other chemical species, including biological targets. The MEP is mapped onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For pyrazole (B372694) derivatives, MEP studies can highlight the electronegative nitrogen atoms of the pyrazole ring and the lone pair of the amine group as potential sites for hydrogen bonding and coordination. For instance, in a study of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, MEP analysis revealed that the regions around the hydrogen atoms are electron-deficient (blue), while the electron densities are higher at the outer surface of the molecule researchgate.net. This information is vital for understanding non-covalent interactions and molecular recognition processes.

Table 1: Illustrative MEP Data for a Pyrazole Derivative Data for 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

| Region | Color Representation | Electrostatic Potential | Predicted Interaction |

|---|---|---|---|

| Near Hydrogen Atoms | Blue | Positive | Nucleophilic Attack |

It is important to note that the specific MEP map for this compound would need to be calculated, but it is expected to show a negative potential around the pyrazole nitrogens and the amine group, and a positive potential around the amine and alkyl hydrogens.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

In the context of pyrazole derivatives, FMO analysis can predict the most likely sites for various chemical reactions. For example, understanding the distribution of the HOMO and LUMO across the this compound molecule would clarify which atoms are most involved in electron donation and acceptance. This is crucial for predicting its behavior in synthetic reactions and its potential binding modes with biological macromolecules. The general principle of FMO theory is that the occupied orbitals of different molecules repel each other, positive charges of one molecule attract the negative charges of the other, and the occupied orbitals of one molecule and the unoccupied orbitals of the other (especially the HOMO and LUMO) interact with each other causing attraction wikipedia.org.

Table 2: Illustrative FMO Data for a Generic Pyrazole Derivative

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | (Calculated Value) | Electron Donor (Nucleophile) |

| LUMO | (Calculated Value) | Electron Acceptor (Electrophile) |

Specific HOMO, LUMO, and energy gap values would need to be determined for this compound through dedicated quantum chemical calculations.

Beyond FMO analysis, a range of other quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's electronic properties and reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment (ω = χ² / 2η).

These descriptors are invaluable in quantitative structure-activity relationship (QSAR) studies, where they are used to correlate a molecule's structure with its biological activity. For pyrazole-based compounds, these descriptors can help in designing molecules with desired electronic properties for specific applications.

Table 3: Illustrative Quantum Chemical Descriptors for a Hypothetical Pyrazole Derivative

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -E_LUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | Ease of charge transfer |

The actual values for this compound would be obtained from quantum chemical calculations.

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

For this compound, the key rotatable bonds are in the butan-2-amine side chain. The different spatial arrangements of the pyrazole ring relative to the amine group can lead to various conformers with distinct properties. Intramolecular interactions, such as hydrogen bonds between the amine group and the pyrazole nitrogens, can play a significant role in stabilizing certain conformations. Computational studies on other flexible molecules have shown that even subtle conformational changes can have a profound impact on biological activity. For example, a conformational study of n,n'-(alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s revealed a tendency for the formation of π–π interactions that influence the mutual arrangement of the imidazolone (B8795221) rings mdpi.com.

Table 4: Potential Intramolecular Interactions in this compound

| Interaction Type | Potential Atoms Involved | Consequence |

|---|---|---|

| Hydrogen Bond | Amine (NH₂) and Pyrazole N | Stabilization of specific conformers |

A detailed conformational analysis would provide the specific dihedral angles and relative energies of the stable conformers of this compound.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed using methods like Density Functional Theory (DFT), calculates the vibrational modes of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, vibrational analysis would predict the characteristic frequencies for the N-H and C-H stretches of the amine and alkyl groups, as well as the vibrations of the pyrazole ring. Comparing these theoretical predictions with experimental spectra would confirm the molecular structure and provide insights into the bonding environment. For instance, in a study of pentyl-4-benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate, vibrational analysis was used to assign the normal modes and understand the contributions of different internal coordinates to these modes hud.ac.uk.

Table 5: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Pyrazole Ring (C=N, C=C) | Stretching | 1400 - 1600 |

These are general ranges, and precise calculated frequencies would be obtained from a vibrational analysis of the optimized geometry of this compound.

Reaction Mechanism Studies for Synthetic Pathways involving this compound

Computational chemistry can be used to study the mechanisms of chemical reactions, providing a detailed understanding of the transition states, intermediates, and energy barriers involved. This information is invaluable for optimizing existing synthetic routes and designing new, more efficient ones.

While a specific synthetic pathway for this compound is not detailed in the provided search results, a plausible approach would involve the formation of the pyrazole ring followed by the introduction or modification of the butan-2-amine side chain. For example, one common method for synthesizing N-substituted pyrazoles is the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. A possible retrosynthetic analysis for this compound might involve the reaction of pyrazole with a suitable 4-carbon electrophile containing a protected amine or a precursor to an amine.

Computational studies could be employed to investigate the feasibility of different synthetic strategies. For example, by calculating the activation energies for different reaction steps, it would be possible to identify the most kinetically favorable pathway. Such studies have been applied to the synthesis of other pyrazole derivatives, providing insights into the reaction mechanisms and helping to rationalize the observed product distributions. For instance, the synthesis of 4-(pyrazol-1-yl)carboxanilides has been explored through a multi-step approach involving cyclocondensation and reduction, with computational methods offering a way to understand the intricacies of each step afinitica.com.

Table 6: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| n,n'-(alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s |

| pentyl-4-benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate |

| 4-(pyrazol-1-yl)carboxanilides |

| Pyrazole |

Coordination Chemistry and Ligand Properties of 4 1h Pyrazol 1 Yl Butan 2 Amine

Coordination Modes of the Pyrazole-Amine Ligand

The denticity of a ligand—the number of donor atoms used to bind to a central metal ion—is a fundamental property that dictates the geometry and stability of the resulting coordination complex. uab.cat For 4-(1H-pyrazol-1-yl)butan-2-amine, the presence of two distinct nitrogen donor atoms, one on the pyrazole (B372694) ring and one in the amine group, connected by a flexible four-carbon chain, allows for multiple coordination modes.

Monodentate Coordination: In this mode, the ligand binds to a metal center through only one of its two potential donor sites. This can occur in two ways for this compound:

N-pyrazole coordination: The ligand can coordinate solely through the pyridine-like sp² nitrogen atom of the pyrazole ring. This is a common binding mode for many simple N-substituted pyrazole ligands. nih.gov

N-amine coordination: Alternatively, coordination can occur exclusively through the lone pair of the primary amine group.

The preference for one monodentate mode over the other can be influenced by factors such as the electronic properties of the metal center (hard vs. soft acid-base principles) and steric hindrance around the potential binding sites.

Bidentate Coordination: The flexible butyl linker between the pyrazole and amine groups allows the ligand to wrap around a metal center and bind simultaneously through both the pyrazole and amine nitrogen atoms. This forms a stable six-membered chelate ring. uab.cat This bidentate chelation is often the preferred coordination mode as it is entropically favored, a phenomenon known as the chelate effect. The formation of such a six-membered ring has been observed in palladium (II) and platinum (II) complexes with other pyrazole ligands functionalized with amine chains. uab.cat

Polydentate Coordination: While the ligand itself is bidentate, it could potentially participate in forming polynuclear or bridged structures. For instance, one ligand could bind in a monodentate fashion to one metal center, while the second nitrogen atom coordinates to a different metal ion, acting as a bridging ligand. However, the most common and stable coordination for a single ligand molecule is expected to be bidentate chelation.

The two nitrogen atoms in this compound have distinct electronic and steric characteristics that influence their interaction with metal ions.

Pyrazole Nitrogen: The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is attached to the butyl chain and is considered "pyrrole-like," with its lone pair contributing to the ring's aromaticity. The N2 nitrogen is "pyridine-like," with its sp²-hybridized lone pair located in the plane of the ring and readily available for coordination to a metal center. nih.gov This nitrogen is a relatively soft donor and tends to form strong bonds with transition metals like palladium, platinum, and copper. uab.catuab.cat

Amine Nitrogen: The nitrogen atom of the butan-2-amine group is an sp³-hybridized primary amine. It is a harder donor compared to the pyrazole nitrogen and typically forms stable complexes with a wide range of transition metals. Its flexible aliphatic chain allows it to position itself optimally to form a chelate ring with the pyrazole nitrogen. uab.cat

In a bidentate coordination mode, the combination of the softer pyrazole nitrogen and the harder amine nitrogen allows the ligand to bind effectively to a variety of metal centers with differing electronic preferences.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of transition metal complexes with pyrazole-based ligands is well-established. nih.govacs.org A typical synthetic route for creating complexes with this compound would involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure is as follows: A solution of the this compound ligand in a solvent like ethanol (B145695) or acetonitrile (B52724) is added to a solution of a metal salt (e.g., copper(II) nitrate, palladium(II) chloride) in the same solvent. nih.govnih.gov The reaction mixture is typically stirred at room temperature or under reflux for several hours. The resulting metal complex may precipitate out of the solution or can be isolated by evaporating the solvent. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation or diffusion techniques. nih.gov

Characterization of these new complexes would rely on a suite of spectroscopic and analytical techniques to confirm the structure and coordination mode.

Table 1: Representative Spectroscopic and Analytical Data for Characterizing Metal Complexes of Pyrazole-Amine Ligands

| Technique | Purpose | Expected Observations for a Bidentate Complex | References |

| Infrared (IR) Spectroscopy | To identify the coordination of functional groups. | A shift in the stretching frequencies of the N-H (amine) and C=N (pyrazole) bonds upon coordination to the metal center. | nih.govnih.gov |

| ¹H and ¹³C NMR Spectroscopy | To determine the structure of diamagnetic complexes in solution. | Chemical shifts of the protons and carbons near the nitrogen atoms (e.g., the CH₂ group adjacent to the pyrazole and the CH group of the amine) would be significantly affected upon coordination. | nih.govnih.gov |

| UV-Vis Spectroscopy | To study the electronic properties of the complex. | Appearance of new absorption bands corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands. | researchgate.net |

| Mass Spectrometry | To confirm the molecular weight of the complex. | A molecular ion peak corresponding to the expected mass of the [M(L)ₓ]ⁿ⁺ fragment. | nih.govderpharmachemica.com |

| Single-Crystal X-ray Diffraction | To determine the precise solid-state structure. | Provides definitive proof of the coordination mode (e.g., bidentate), bond lengths, bond angles, and overall geometry of the complex. | uab.catnih.gov |

| Elemental Analysis | To confirm the empirical formula of the complex. | The experimental percentages of C, H, and N will match the calculated values for the proposed complex formula. | researchgate.netderpharmachemica.com |

Application as a Ligand in Transition Metal Catalysis

The structural features of this compound make it a promising candidate for applications in homogeneous catalysis. The pyrazole moiety can act as a directing group, while the inherent chirality of the ligand provides a scaffold for asymmetric catalysis.

A directing group is a functional group within a molecule that guides a catalyst to a specific C-H bond, enabling its selective functionalization. The pyrazole group is known to be an effective directing group in various transition-metal-catalyzed reactions. usfca.edu

In the context of this compound, when coordinated to a metal center, the pyrazole ring can position the catalyst in proximity to specific C-H bonds on a substrate that is also part of the complex. This directed proximity facilitates transformations such as C-H activation, amidation, or arylation with high regioselectivity. For instance, 2-aminophenyl-1H-pyrazole has been successfully employed as a removable bidentate directing group for copper-mediated C-H amidation and chlorination. usfca.edu It is conceivable that complexes of this compound could be designed to function similarly, where the pyrazole serves to anchor and orient the catalytic metal center.

Asymmetric catalysis, the synthesis of chiral products using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The this compound ligand is inherently chiral due to the stereocenter at the C2 position of the butyl chain. This chirality can be transferred during a catalytic reaction, influencing the stereochemical outcome and leading to the preferential formation of one enantiomer of the product over the other.

The development of chiral catalysts often involves the synthesis of a metal complex with a chiral ligand. By using an enantiopure form of this compound, it is possible to generate enantiopure metal complexes. These chiral complexes can then be employed as catalysts in a variety of asymmetric transformations. The combination of a pyrazole unit with a chiral amine creates a valuable scaffold that has been explored in various catalytic systems. researchgate.netresearchgate.net

Table 2: Conceptual Development of Chiral Catalysts

| Step | Description | Relevance of this compound | References |

| 1. Chiral Ligand Synthesis | The chiral ligand must be synthesized in an enantiomerically pure form. | The butan-2-amine portion of the molecule contains a chiral center. Standard organic synthesis methods can be used to prepare the (R) or (S) enantiomer of the ligand. | mdpi.com |

| 2. Chiral Complex Formation | The enantiopure ligand is reacted with a metal precursor to form a chiral metal complex. | The enantiopure ligand coordinates to a metal (e.g., Cobalt, Rhodium, Iridium), creating a well-defined chiral environment around the metal's active site. | researchgate.net |

| 3. Asymmetric Catalysis | The chiral complex is used as a catalyst to transform a prochiral substrate into a chiral product. | The chiral environment of the catalyst forces the substrate to bind in a specific orientation, leading to the selective formation of one product enantiomer. This has been shown in cobalt-catalyzed asymmetric hydrogenation using ligands with directing groups. | researchgate.net |

| 4. Application | The developed catalytic system is applied to the synthesis of valuable chiral molecules. | Potential applications include the asymmetric synthesis of chiral alcohols, amines, or other functionalized molecules. | researchgate.netnih.gov |

Role of 4 1h Pyrazol 1 Yl Butan 2 Amine As a Synthetic Building Block

Precursor for Diversified Organic Molecules

The chemical reactivity of 4-(1H-pyrazol-1-yl)butan-2-amine is primarily centered around its primary amine functionality, which serves as a versatile handle for a variety of chemical transformations. This allows for its incorporation into a broad spectrum of molecular frameworks, leading to the synthesis of diversified organic molecules with potential applications in medicinal chemistry and materials science.

Key reactions leveraging the primary amine include, but are not limited to, amide bond formation, reductive amination, and N-alkylation. These transformations enable the strategic introduction of the pyrazole-containing fragment into larger and more complex structures.

Amide Bond Formation: The primary amine of this compound readily participates in amide coupling reactions with a wide range of carboxylic acids. luxembourg-bio.comresearchgate.netresearchgate.net This reaction is a cornerstone of medicinal chemistry, allowing for the synthesis of a vast array of compounds. The general reaction involves the activation of a carboxylic acid, often using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of a base, followed by the addition of the amine. acs.org

Reductive Amination: Reductive amination provides a powerful method for forming carbon-nitrogen bonds and is widely used to introduce alkyl groups onto an amine. wikipedia.orgharvard.edumasterorganicchemistry.com In this process, this compound can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. organicreactions.org Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

N-Alkylation: Direct N-alkylation of the primary amine with alkyl halides or other electrophiles offers another route to introduce diverse substituents. While direct alkylation can sometimes lead to over-alkylation, careful control of reaction conditions can favor the formation of the desired mono-alkylated product.

The diverse molecules synthesized from this building block can be further elaborated, taking advantage of the pyrazole (B372694) ring's reactivity or its ability to coordinate to metal centers. The pyrazole nucleus itself is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. mdpi.comnih.gov

Table 1: Representative Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Amide Coupling | Carboxylic Acid, HATU, DIPEA, DMF | N-Acyl derivatives |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | N-Alkyl derivatives |

| N-Alkylation | Alkyl Halide, Base, Solvent | N-Alkyl derivatives |

This table is illustrative and specific conditions may vary depending on the substrates.

Scaffold in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large collections of related compounds, known as chemical libraries, which are invaluable for drug discovery and materials science research. The structural attributes of this compound make it an excellent scaffold for the construction of such libraries. researchgate.net

The primary amine serves as a key point of diversification. By reacting the scaffold with a diverse set of building blocks, such as a collection of different carboxylic acids in an amide coupling reaction, a library of N-acylated derivatives can be rapidly synthesized in a parallel fashion. Similarly, a library of N-alkylated compounds can be generated through reductive amination with a variety of aldehydes and ketones.

The general workflow for library synthesis using this scaffold would involve:

Scaffold Immobilization (for solid-phase synthesis): The pyrazole nitrogen or another suitable functional group could potentially be used to attach the scaffold to a solid support, facilitating purification.

Parallel Reactions: The immobilized or solution-phase scaffold is then reacted with a diverse set of reagents in separate reaction vessels or in a spatially addressed format.

Cleavage and Purification: For solid-phase synthesis, the final products are cleaved from the support. For solution-phase synthesis, purification is often achieved using high-throughput techniques.

The resulting library of compounds would possess a common pyrazole-butanamine core, with diversity introduced at the position of the former primary amine. This allows for a systematic exploration of the structure-activity relationship (SAR) of the synthesized molecules in biological or material-based assays. The pyrazole ring itself can also be a point of diversification in more advanced library designs, although this would typically involve synthesizing a library of pyrazole-containing building blocks prior to their reaction with the amine.

Integration into Macrocyclic or Polymeric Structures

The bifunctional nature of this compound, possessing both a reactive amine and a pyrazole ring, makes it a candidate for incorporation into larger molecular assemblies such as macrocycles and polymers.

Macrocyclic Structures: Macrocycles are of significant interest in medicinal chemistry and supramolecular chemistry due to their unique conformational properties and ability to bind to biological targets with high affinity and selectivity. The synthesis of pyrazole-based macrocycles has been shown to be a successful strategy for developing highly selective kinase inhibitors. acs.orgnih.govacs.org

While direct examples of macrocyclization using this compound are not prevalent, its structure suggests several potential strategies for its incorporation. For instance, the primary amine could be reacted with a dicarboxylic acid or a diacyl chloride to form a diamide, which could then undergo a ring-closing metathesis or another cyclization reaction to form a macrocycle. Alternatively, the pyrazole nitrogen could be functionalized with a linker that contains another reactive group, which could then be used in a cyclization reaction with the primary amine.

The general approach to synthesizing a macrocycle incorporating this building block could involve a multi-step sequence:

Functionalization: Modification of the primary amine or the pyrazole ring to introduce a second reactive handle.

Coupling: Reaction with a linker molecule that possesses complementary reactive groups.

Macrocyclization: An intramolecular reaction to form the cyclic structure, often performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Polymeric Structures: The incorporation of pyrazole moieties into polymer backbones or as side chains can impart unique properties to the resulting materials, such as metal-coordinating abilities, altered solubility, and potential for biological activity. researchgate.net For instance, pyrazole-containing porous organic polymers have been developed for applications in iodine capture and catalysis. researchgate.net

This compound could be incorporated into polymers through several routes:

Polycondensation: The primary amine could be reacted with a di-functional monomer, such as a diacyl chloride or a diepoxide, to form a polyamide or a polyamine, respectively.

Side-chain Functionalization: The amine could be used to modify a pre-existing polymer that contains reactive functional groups, such as chloro- or bromo-acetyl groups.

Monomer Synthesis: The compound could be first converted into a polymerizable monomer, for example, by reacting the amine with acryloyl chloride to form an acrylamide derivative, which could then be subjected to radical polymerization.

The resulting polymers would feature the pyrazole-butanamine moiety as a repeating unit or as a pendant group, and their properties would be influenced by the nature of the polymer backbone and the density of the pyrazole functionalization. For example, chitosan has been cross-linked with pyrazole derivatives to create novel biomaterials. mdpi.comresearchgate.net

Table 2: Potential Strategies for Incorporation into Macrocycles and Polymers

| Structure Type | Potential Synthetic Strategy | Key Intermediates/Monomers |

| Macrocycle | Di-acylation followed by ring-closing reaction | Diamide derivative |

| Polyamide | Polycondensation with a diacyl chloride | This compound and a diacyl chloride |

| Acrylamide Polymer | Acrylation of the amine followed by radical polymerization | N-(1-(1H-pyrazol-1-yl)butan-2-yl)acrylamide |

This table presents hypothetical strategies based on the known reactivity of the functional groups present in the molecule.

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its readily accessible primary amine allows for its straightforward incorporation into a multitude of organic molecules through well-established and robust chemical transformations. This adaptability makes it an ideal scaffold for the construction of diverse combinatorial libraries, facilitating the discovery of new bioactive compounds and materials. Furthermore, its structure holds significant promise for the synthesis of complex macrocyclic and polymeric architectures. While direct and extensive research on this specific compound is still emerging, the foundational principles of organic chemistry strongly support its potential as a key intermediate in the creation of novel and functional chemical entities. The continued exploration of the synthetic utility of this compound is expected to open new avenues in various fields of chemical science.

Advanced Spectroscopic and Analytical Methodologies for Research on 4 1h Pyrazol 1 Yl Butan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 4-(1H-pyrazol-1-yl)butan-2-amine in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum can be divided into signals from the pyrazole (B372694) ring and the butan-2-amine side chain.

Pyrazole Ring Protons: The pyrazole ring typically shows three distinct signals for its protons. The proton at the C4 position usually appears as a triplet, while the protons at the C3 and C5 positions appear as doublets.

Butan-2-amine Chain Protons: The aliphatic chain protons would exhibit characteristic shifts and splitting patterns. The methyl group (CH₃) protons adjacent to the chiral center would appear as a doublet. The methine proton (CH) at the chiral center, bonded to the amine, would be a complex multiplet due to coupling with adjacent protons. The methylene (B1212753) (CH₂) protons would also show distinct multiplets. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons, with their chemical shifts indicating their position within the heterocyclic system.

Butan-2-amine Chain Carbons: Four distinct signals would correspond to the four carbon atoms of the butyl chain, including the methyl, methine, and two methylene carbons.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign proton and carbon signals and confirm the connectivity between them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| C1' (CH₃) | Aliphatic | ~1.1-1.3 | ~20-25 | Doublet (d) |

| C2' (CH) | Aliphatic | ~3.0-3.5 | ~45-55 | Multiplet (m) |

| C3' (CH₂) | Aliphatic | ~1.7-2.0 | ~35-45 | Multiplet (m) |

| C4' (CH₂) | Aliphatic | ~4.0-4.3 | ~48-55 | Triplet (t) |

| NH₂ | Amine | Variable (broad) | - | Singlet (s) |

| C3-H | Pyrazole | ~7.5 | ~138-140 | Doublet (d) |

| C4-H | Pyrazole | ~6.2 | ~105-107 | Triplet (t) |

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight of this compound and for gaining structural insights through analysis of its fragmentation patterns. The compound has a molecular formula of C₇H₁₃N₃, corresponding to a monoisotopic mass of approximately 139.111 Da. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 140.118.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation pathways for [M+H]⁺ would likely include:

Cleavage of the C-C bond adjacent to the amine: This would lead to the formation of stable pyrazole-containing fragments.

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Fragmentation of the pyrazole ring: This can occur under higher energy conditions.

Table 2: Predicted ESI-MS Fragmentation for this compound

| m/z (Predicted) | Ion | Possible Fragment Structure |

|---|---|---|

| 140.118 | [M+H]⁺ | Protonated parent molecule |

| 123.092 | [M+H-NH₃]⁺ | Loss of ammonia |

| 96.069 | [C₄H₅N₂-CH₂]⁺ | Fragment containing the pyrazole ring |

| 81.045 | [C₄H₅N₂]⁺ | Pyrazole ring fragment |

Note: These m/z values are for the monoisotopic masses of the most likely fragments.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid, crystalline sample. While obtaining single crystals of the parent amine might be challenging, the technique is invaluable for analyzing stable, crystalline derivatives. nih.gov For instance, forming a salt with a chiral acid (like tartaric acid) or creating an amide derivative could yield high-quality crystals suitable for analysis.

A crystallographic study would provide precise data on:

Bond lengths and angles: Confirming the molecular geometry.

Conformation: Revealing the preferred spatial arrangement of the flexible butyl chain relative to the planar pyrazole ring.

Absolute stereochemistry: Unambiguously determining the configuration (R or S) at the chiral center if a chiral derivative is used.

Intermolecular interactions: Showing how the molecules pack in the crystal lattice through hydrogen bonding (involving the amine and pyrazole nitrogens) and van der Waals forces.

This information is crucial for understanding structure-activity relationships in medicinal chemistry research and for computational modeling studies. eurasianjournals.com

Chromatographic Techniques in Purity Assessment and Isolation for Research

Chromatography is indispensable for both the purification of this compound after its synthesis and for the assessment of its purity.

Preparative Chromatography: Column chromatography is the standard method for purifying the compound on a research scale. acs.orgnih.gov A stationary phase like silica (B1680970) gel is typically used with a mobile phase consisting of a solvent mixture, often a combination of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the mobile phase is gradually increased to elute the compound from the column, separating it from starting materials and byproducts.

Analytical Chromatography:

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. worldscientificnews.com

Gas Chromatography (GC): GC can be used to assess the purity of the amine, provided it is sufficiently volatile and thermally stable. The compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for purity determination. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water (often with additives like trifluoroacetic acid) would be a common setup. Since this compound is chiral, specialized chiral HPLC is required to separate and quantify the two enantiomers (R and S forms). mdpi.com This is critical in pharmaceutical research where enantiomers can have different biological activities.

Future Directions and Emerging Research Opportunities for 4 1h Pyrazol 1 Yl Butan 2 Amine

Discovery of Novel Synthetic Routes with Enhanced Efficiency

While established methods for the synthesis of pyrazole-containing compounds exist, a key area of future research lies in the development of novel, more efficient synthetic routes to 4-(1H-pyrazol-1-yl)butan-2-amine. Modern synthetic chemistry prioritizes methodologies that are not only high-yielding but also environmentally benign and economically viable.

Future research could focus on one-pot, multi-component reactions, which offer a streamlined approach to complex molecules by combining multiple reaction steps without the need for intermediate purification. nih.gov Such strategies could significantly reduce solvent waste and reaction times compared to traditional multi-step syntheses. The application of green chemistry principles, such as the use of greener solvents (e.g., water or ethanol) and catalysts, presents another important research direction. nih.govacs.org For instance, the development of a catalytic system that enables the direct and selective synthesis of this compound from readily available starting materials would be a significant advancement.

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Multi-component Reactions | Reduced reaction steps, time, and waste. | Design of novel reaction cascades. |

| Green Catalysis | Use of non-toxic and reusable catalysts. | Development of biocatalysts or earth-abundant metal catalysts. |

| Flow Chemistry | Precise control over reaction parameters, improved safety. | Optimization of reaction conditions in continuous flow reactors. |

Exploration of Unique Reactivity in Supramolecular Chemistry

The unique structural features of this compound, namely the hydrogen-bond donating and accepting capabilities of the pyrazole (B372694) ring and the nucleophilic amine group, make it an intriguing candidate for supramolecular chemistry. mdpi.comnih.gov Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. mdpi.com

Future investigations could explore the self-assembly of this compound into well-defined supramolecular architectures such as helices, sheets, or cages. The pyrazole moiety can act as a versatile ligand for metal coordination, opening up possibilities for the construction of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.govacs.org The chirality of the butan-2-amine backbone could also be exploited to induce the formation of chiral supramolecular structures with potential applications in asymmetric catalysis or chiral separations.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and reaction mechanisms. nih.govresearchgate.netaip.orgtandfonline.com For this compound, advanced computational modeling can provide deep insights into its structure-property relationships.

Future computational studies could focus on:

Conformational Analysis: Identifying the most stable conformations of the molecule and understanding the energetic barriers between them.

Electronic Properties: Calculating the HOMO-LUMO gap to predict its reactivity and potential as an electronic material. nih.gov

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in its experimental characterization. researchgate.net

Interaction Modeling: Simulating its interactions with other molecules, such as metal ions or biological targets, to guide the design of new functional materials or bioactive compounds.

These computational models can significantly accelerate the discovery process by allowing for the in-silico screening of potential applications before undertaking extensive experimental work.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices. | Design of catalysts, electronic materials. |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions. | Understanding self-assembly, binding to targets. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, reaction mechanisms. | Drug design, catalyst development. |

Applications in Materials Science and Functional Molecule Design

The versatile chemical nature of this compound makes it a valuable building block for the creation of new materials and functional molecules. lifechemicals.com The pyrazole ring is a well-established pharmacophore in medicinal chemistry, and its incorporation into new molecular frameworks could lead to the discovery of novel therapeutic agents. nih.govontosight.airesearchgate.netresearchgate.net

In materials science, this compound could be utilized as a monomer for the synthesis of novel polymers with tailored properties. The pyrazole units could introduce thermal stability or metal-coordinating capabilities into the polymer chain. Furthermore, its ability to act as a ligand for various metal ions could be harnessed to create new catalysts for a range of organic transformations. The design of functional molecules based on this scaffold could also extend to the development of sensors for specific analytes, where the binding event at the amine or pyrazole moiety would trigger a detectable signal.

Q & A

Q. What are the common synthetic routes for 4-(1H-pyrazol-1-yl)butan-2-amine?

The synthesis of pyrazole-containing amines often involves Mannich reactions or hydrazine-mediated cyclization . For example, Mannich reactions with diaza-crown ethers and pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) can yield structurally related compounds . Additionally, hydrazine salts in alcohols have been used to synthesize 4-arylmethylpyrazol-3-amines via nucleophilic substitution, a method adaptable to similar amines . Optimization of reaction conditions (e.g., solvent, temperature) is critical for improving yields.

Q. What analytical techniques are suitable for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For resolving regiochemistry of pyrazole substituents and amine protons.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, as seen in pyrazole-pyrimidine derivatives analyzed using SHELX software .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate intermediates.

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, general protocols for pyrazole amines include:

- Avoiding inhalation/ingestion (use fume hoods and PPE).

- Storing waste separately for professional disposal.